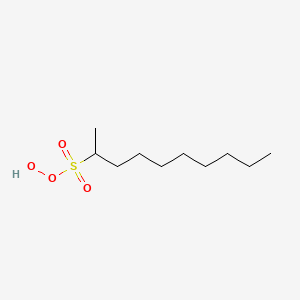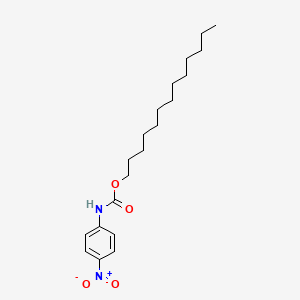
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a pyridine ring through a dimethoxyphosphinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester and the pyridine derivative. The key steps include:
Formation of the Benzoate Ester: This can be achieved by reacting 4-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-aminobenzoate.
Preparation of the Pyridine Derivative: The pyridine ring is functionalized with a dimethoxyphosphinyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing esters to alcohols.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethoxyphosphinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The benzoate ester and pyridine ring contribute to the overall stability and reactivity of the molecule .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: A local anesthetic with a similar benzoate structure but lacks the pyridine and dimethoxyphosphinyl groups.
Procaine: Another local anesthetic with a benzoate ester, but with different substituents on the aromatic ring.
Tetracaine: A more potent local anesthetic with a similar core structure but additional functional groups.
Uniqueness
Ethyl 4-(((dimethoxyphosphinyl)-3-pyridinylmethyl)amino)benzoate is unique due to the presence of the dimethoxyphosphinyl group and the pyridine ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
160092-81-9 |
|---|---|
Molecular Formula |
C17H21N2O5P |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
ethyl 4-[[dimethoxyphosphoryl(pyridin-3-yl)methyl]amino]benzoate |
InChI |
InChI=1S/C17H21N2O5P/c1-4-24-17(20)13-7-9-15(10-8-13)19-16(25(21,22-2)23-3)14-6-5-11-18-12-14/h5-12,16,19H,4H2,1-3H3 |
InChI Key |
SHBGHDUYLDBASB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-({4-[(2-Carboxyphenyl)sulfanyl]butyl}sulfanyl)ethyl]sulfanyl}benzoic acid](/img/structure/B14276498.png)

![N,N'-[(Diphenylsilanediyl)bis(methylene)]bis(N-ethylethan-1-amine)](/img/structure/B14276503.png)

![5-{2-[4-(Diphenylamino)phenyl]ethenyl}thiophene-2-carbaldehyde](/img/structure/B14276517.png)
![N-[1-(3-Bromophenyl)ethenyl]acetamide](/img/structure/B14276524.png)

![3,5-Dimethyl-4-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-1H-pyrazole-1-carboxamide](/img/structure/B14276535.png)
![3,4-Dimethyl-1-[(propan-2-yl)oxy]phospholane](/img/structure/B14276547.png)
![1,1'-[1-(4-Methylbenzene-1-sulfonyl)-2-nitroethene-1,2-diyl]dibenzene](/img/structure/B14276551.png)




